N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide
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Overview
Description
The compound “N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and rings. These include a methoxyphenyl group, an oxadiazole ring, a nitrobenzo[b]thiophene ring, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, 3-amino-4-cyano-2-thiophenecarboxamides have been used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced β-keto amides, which were cyclized to thienopyrimidine-2,4-diones .Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds related to "N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide" involves intricate organic synthesis techniques. For instance, the synthesis of dihydropyrimidine derivatives, which share structural similarities with the target compound, has been achieved through the condensation of newly synthesized methoxyphenyl-oxadiazolyl compounds with acetoacetanilides and urea. These compounds have been characterized using NMR, IR spectroscopy, and mass spectrometry, highlighting the precision in structural elucidation crucial for scientific research applications (Lalpara et al., 2021).
Pharmacological Applications
Compounds with the 1,3,4-oxadiazole moiety, similar to the target compound, have been extensively studied for their pharmacological properties. For example, derivatives with the oxadiazole and nitrofuran groups have demonstrated significant anti-inflammatory and anti-tuberculosis activities. These compounds have shown excellent inhibition of inflammation and potent anti-tuberculosis activity at minimal inhibitory concentrations, indicating their potential as dual inhibitors for multidrug-resistant tuberculosis and inflammation (Turukarabettu et al., 2019).
Material Science Applications
In the realm of material science, derivatives featuring the 1,3,4-oxadiazole ring have been synthesized for their unique mesogenic properties. These compounds, particularly those with a nitro terminal group, exhibit distinct liquid crystalline behaviors, such as nematic and smectic A (SmA) phases. The presence of strong polar groups like the nitro group significantly influences the mesomorphic properties of these molecules, making them valuable for applications in advanced display technologies (Abboud et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting a potential multi-target mechanism of action.
Mode of Action
The presence of the methoxyphenyl, oxadiazol, and nitrobenzothiophene groups may contribute to its binding affinity and selectivity .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties . The presence of the methoxyphenyl, oxadiazol, and nitrobenzothiophene groups may influence its absorption, distribution, metabolism, and excretion .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O5S/c1-26-13-4-2-3-10(8-13)17-20-21-18(27-17)19-16(23)15-9-11-7-12(22(24)25)5-6-14(11)28-15/h2-9H,1H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFGEKUUAWMIES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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